3-cyano-6,7-dimethyl-2(1H)-quinolinone
Description
3-Cyano-6,7-dimethyl-2(1H)-quinolinone is a heterocyclic compound characterized by a quinolinone core substituted with a cyano group at position 3 and methyl groups at positions 6 and 5. This compound belongs to the quinolin-2(1H)-one family, which is notable for its presence in bioactive alkaloids and synthetic derivatives with applications in pharmaceuticals and organic synthesis . The synthesis of such derivatives often involves reactions with enaminoesters or aromatic aldehydes, as demonstrated in studies using ethoxymethylenemalononitrile to introduce cyano functionalities .
Properties
CAS No. |
94856-40-3 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6,7-dimethyl-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-7-3-9-5-10(6-13)12(15)14-11(9)4-8(7)2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
RVBSJPGBIUEEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Quinolinones
Substituent-Driven Reactivity and Physicochemical Properties
The presence and position of substituents on the quinolinone ring critically determine chemical behavior. Below is a comparative analysis of key analogs:
Key Observations :
- The 3-cyano group in the target compound enhances electrophilicity at position 3, making it reactive toward nucleophilic agents (e.g., amines, hydroxylamine) compared to non-cyano analogs .
- Methyl vs. methoxy groups : Methyl substituents (6,7-CH₃) increase lipophilicity, favoring membrane permeability, whereas methoxy groups (6,7-OCH₃) improve water solubility via hydrogen bonding .
Environmental Behavior and Degradation
Studies on hydroxylated quinolinones (e.g., 2(1H)-quinolinone) reveal distinct environmental fates:
- Hydrophobicity: this compound’s log P is higher than hydroxylated analogs (e.g., 2(1H)-quinolinone), leading to greater soil adsorption and persistence .
- Biodegradation: Hydroxylated quinolinones are more readily metabolized by sulfate-reducing bacteria in groundwater plumes, whereas methyl/cyano-substituted derivatives may resist degradation due to steric and electronic effects .
- Isomer Comparisons: Isomeric pairs (e.g., 2(1H)-quinolinone vs. 1(2H)-isoquinolinone) show similar physicochemical properties, but substituent differences (e.g., methyl vs. methoxy) significantly alter biodegradation rates .
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